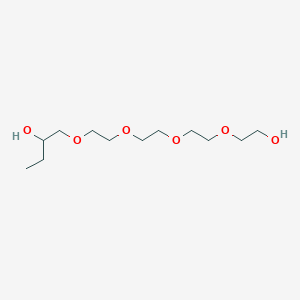

3,6,9,12-Tetraoxahexadecane-1,14-diol

Description

Structure

3D Structure

Properties

CAS No. |

75506-78-4 |

|---|---|

Molecular Formula |

C12H26O6 |

Molecular Weight |

266.33 g/mol |

IUPAC Name |

1-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]butan-2-ol |

InChI |

InChI=1S/C12H26O6/c1-2-12(14)11-18-10-9-17-8-7-16-6-5-15-4-3-13/h12-14H,2-11H2,1H3 |

InChI Key |

JVXNOOKYYJSCEX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(COCCOCCOCCOCCO)O |

Origin of Product |

United States |

Advanced Analytical Characterization of 3,6,9,12 Tetraoxahexadecane 1,14 Diol and Polyether Diol Analogues

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed elucidation of the molecular architecture of 3,6,9,12-Tetraoxahexadecane-1,14-diol and its analogues. Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are primary methods used to confirm the identity and structural integrity of these polyether diols.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 1D & 2D-NMR)

NMR spectroscopy is a powerful tool for providing a detailed atomic-level map of the molecular structure. For this compound, also known as pentaethylene glycol, ¹H and ¹³C NMR spectra offer unambiguous confirmation of its linear polyether structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the different types of methylene (B1212753) protons in the molecule. The protons of the terminal hydroxyl-bearing methylene groups (HO-CH₂-) are typically observed at a different chemical shift than the protons of the internal ethoxy methylene groups (-O-CH₂-CH₂-O-). The hydroxyl protons themselves often appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration. In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the hydroxyl peak is observed at approximately 4.56 (±0.02) ppm and does not significantly shift with concentration, making it useful for quantitative analysis. The main backbone protons typically present a complex multiplet around 3.6 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of this compound, a limited number of signals are expected. The carbon atoms directly bonded to the terminal hydroxyl groups (HO-CH₂-) will have a different chemical shift from the internal ethoxy carbons (-O-CH₂-CH₂-O-). For polyethylene (B3416737) glycols, the terminal carbons typically appear around 61 ppm, while the repeating backbone carbons are found around 70 ppm and 72 ppm.

Interactive Data Table: Typical NMR Data for this compound (Pentaethylene Glycol)

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~3.7 | t | HO-CH ₂-CH₂-O- |

| ¹H | ~3.6 | m | -O-CH ₂-CH ₂-O- |

| ¹H | ~2.9 (variable) | br s | HO - |

| ¹³C | ~72.5 | - | HO-CH₂-C H₂-O- |

| ¹³C | ~70.3 | - | -O-C H₂-C H₂-O- (internal) |

| ¹³C | ~61.5 | - | HO-C H₂-CH₂-O- |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to further confirm the structural assignments.

COSY spectra establish proton-proton (¹H-¹H) coupling relationships. For this compound, cross-peaks would be observed between the protons of adjacent methylene groups, confirming the connectivity along the polyether chain. For instance, the protons of the terminal HO-CH₂- group would show a correlation with the adjacent -CH₂-O- protons.

HSQC spectra correlate directly bonded proton and carbon nuclei (¹H-¹³C). This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the structure, confirming the assignments made from the 1D spectra. Each cross-peak in an HSQC spectrum represents a direct bond between a proton and a carbon atom.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its polyether diol structure.

The most prominent features in the spectrum include:

A strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the terminal hydroxyl groups, indicative of intermolecular hydrogen bonding.

Strong C-H stretching vibrations are observed in the 3000-2850 cm⁻¹ region, corresponding to the methylene groups of the aliphatic backbone.

A very strong and characteristic C-O-C stretching vibration, often referred to as the ether band, dominates the fingerprint region of the spectrum, typically appearing between 1150 and 1085 cm⁻¹.

Other bands in the fingerprint region correspond to CH₂ bending and rocking vibrations.

Interactive Data Table: Characteristic FTIR Absorption Bands for Polyether Diols

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3600-3200 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |

| 2950-2850 | Strong | C-H Stretch | Methylene (-CH₂-) |

| 1470-1450 | Medium | C-H Bend | Methylene (-CH₂-) |

| 1150-1085 | Very Strong | C-O-C Stretch | Ether (-O-) |

Mass Spectrometry for Molecular Weight and Structural Information

Mass spectrometry (MS) is a cornerstone for determining the molecular weight and obtaining structural information about polyether diols. Soft ionization techniques are particularly well-suited for these non-volatile and thermally labile molecules.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a gentle ionization technique that allows for the analysis of polar molecules like polyether diols directly from solution. In ESI-MS, ions are typically formed by the adduction of a cation, such as a proton (H⁺), sodium ion (Na⁺), or potassium ion (K⁺), to the analyte molecule. For this compound (MW = 238.28 g/mol ), the resulting mass spectrum would show peaks corresponding to [M+H]⁺, [M+Na]⁺, and/or [M+K]⁺, where M represents the neutral molecule.

The high resolution of modern mass spectrometers allows for the accurate determination of the molecular weight from the mass-to-charge ratio (m/z) of these adducts. For polyether diol analogues with a distribution of chain lengths, ESI-MS can reveal the entire oligomeric distribution, with each peak in the series separated by the mass of the repeating monomer unit (e.g., 44.03 Da for ethylene (B1197577) oxide).

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

MALDI mass spectrometry is another soft ionization technique that is highly effective for the analysis of synthetic polymers. In MALDI, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs laser energy. Upon irradiation with a laser, the matrix desorbs and ionizes, transferring charge to the analyte molecules.

Similar to ESI-MS, ionization in MALDI typically occurs through cation adduction, most commonly with Na⁺ or K⁺. The choice of matrix is critical for successful analysis; common matrices for polyethers include α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB). A cationizing agent, such as sodium trifluoroacetate (B77799) (NaTFA), is often added to promote the formation of specific adducts and improve signal intensity. The resulting spectrum shows a distribution of singly charged oligomer ions, allowing for the determination of molecular weight and end-group analysis.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of mass-selected precursor ions. In an MS/MS experiment, a specific ion (e.g., the [M+Na]⁺ adduct of this compound) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

The fragmentation patterns of cationized polyether diols are well-characterized. For lithiated or sodiated adducts, fragmentation is often initiated by a charge-induced rearrangement. The most common fragmentation pathway involves the cleavage of C-O and C-C bonds within the polyether backbone, leading to a series of product ions that differ by the mass of the ethylene oxide monomer (44 Da). The analysis of these fragment ions allows for the confirmation of the polymer sequence and the identification of end-groups. For linear polyether diols, the most intense product ions are typically those formed via internal hydrogen transfer reactions facilitated by the adducted cation.

Data Mining Techniques in Mass Spectrometry (Mass-remainder analysis - MARA, Multistep Mass-remainder analysis - M-MARA)

Mass-remainder analysis (MARA) and its more advanced counterpart, Multistep Mass-remainder analysis (M-MARA), are powerful data mining tools for the interpretation of complex mass spectra, particularly those of polymers like polyether diols. researchgate.netunideb.hu These techniques simplify complex spectra by eliminating periodicities, providing a clearer visualization of the data. unideb.hu

MARA is founded on the principle of calculating the mass remainder after dividing the exact mass of an ion by the exact mass of a repeating monomer unit. researchgate.netresearchgate.net When this remainder is plotted against the mass-to-charge ratio (m/z), homologous series that differ only in the number of the base repeating unit can be easily identified. researchgate.net

M-MARA takes this a step further by performing sequential remainder calculations. unideb.hu This improved method is particularly effective for analyzing copolymer blends and complex polymer structures. unideb.huacs.org The selection of base units for the sequential calculations is a key aspect of the M-MARA method. unideb.hu The resulting plots, such as MR2 versus MR1, offer highly simplified graphical representations that can readily distinguish between homopolymers, copolymers, and blends. unideb.huunideb.hu

For polyether polyols, M-MARA has been successfully applied to tandem mass spectrometry (MS/MS) data to gain structural information. mtak.humdpi.com This approach provides an ultra-simplified graphical representation of the MS/MS spectra and sorts the product ions based on their double bond equivalent (DBE) values. mdpi.com The maximum DBE values can unambiguously differentiate between various polyether polyols, such as linear diols, three-arm, and six-arm structures. mdpi.comdntb.gov.ua

The table below illustrates the characteristic maximum DBE values for different types of polyether polyols as determined by M-MARA.

| Polyether Polyol Structure | Characteristic Maximum DBE Value |

| Linear Diol Polyethers | 1 |

| Three-Arm Polyether Polyols | 2 |

| Six-Arm Polyether Polyols | 4 |

This table is based on data from tandem mass-remainder analysis of polyether polyols. mdpi.comdntb.gov.ua

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential analytical techniques for the characterization of this compound and its polyether diol analogues.

GC-MS is a powerful method for separating and identifying volatile and semi-volatile compounds. In the context of polyether diols, GC-MS can be used to analyze the purity of a sample and identify any low molecular weight impurities or degradation products. For instance, the diacetate derivative of this compound has been characterized by GC-MS, with specific m/z peaks identified that are characteristic of the compound's fragmentation pattern. nih.gov

LC-MS is particularly well-suited for the analysis of less volatile and thermally labile molecules, which is often the case for higher molecular weight polyether diols. nih.govvu.nl One-dimensional LC-MS is commonly used for the characterization of polyether polyols, however, for more complex samples, its separation power may be insufficient. nih.govvu.nl

For complex polyether polyol formulations, comprehensive two-dimensional liquid chromatography (LC x LC) hyphenated with high-resolution mass spectrometry (HRMS) offers significantly enhanced separation and characterization capabilities. nih.govvu.nl This advanced technique can resolve samples based on different properties in each dimension, such as the degree of ethoxylation and propoxylation. nih.govvu.nl Tandem mass spectrometry (LC-MS/MS) can then be used to study the fragmentation patterns of separated isomers, providing detailed structural information. nih.govvu.nl

The following table summarizes the applicability of GC-MS and LC-MS for the analysis of polyether diols.

| Analytical Technique | Applicability to Polyether Diols | Information Obtained |

| GC-MS | Analysis of volatile and semi-volatile, lower molecular weight diols and their derivatives. | Purity assessment, identification of impurities and degradation products, fragmentation patterns. |

| LC-MS | Characterization of a wide range of polyether diols, including less volatile and higher molecular weight analogues. | Separation of complex mixtures, identification of components, structural elucidation of isomers (with MS/MS). |

| LC x LC-HRMS | In-depth analysis of complex polyether polyol formulations with multiple heterogeneities. | High-resolution separation based on multiple physicochemical properties, detailed characterization of isomers. |

Chromatographic Techniques for Molecular Weight Distribution

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Number and Weight Average Molecular Weights (Mn, Mw) and Polydispersity Index (PDI)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers, including polyether diols. lcms.czlcms.cz This method separates molecules based on their hydrodynamic size in solution. sepscience.com The output of a GPC/SEC analysis provides several key parameters that describe the molecular weight distribution of a polymer sample.

The primary parameters obtained from GPC/SEC are:

Number Average Molecular Weight (Mn): This is the total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.

Weight Average Molecular Weight (Mw): This average takes into account the molecular weight of each chain, giving greater weight to larger molecules.

Polydispersity Index (PDI): The PDI is the ratio of Mw to Mn (PDI = Mw/Mn) and provides a measure of the breadth of the molecular weight distribution. chromatographyonline.com A PDI of 1.0 indicates a monodisperse sample where all molecules have the same molecular weight. malvernpanalytical.com For synthetic polymers, the PDI is always greater than 1. chromatographyonline.com

The table below shows typical PDI values for polymers produced by different polymerization techniques.

| Polymerization Technique | Typical Polydispersity Index (PDI) |

| Living Polymerization (e.g., anionic) | 1.0 - 1.1 |

| Condensation Polymerization | ~2.0 |

| Free Radical Polymerization | 1.5 - 5.0 |

| Coordination Polymerization | 5.0 - 20.0 |

This table illustrates the general range of PDI values associated with common polymerization methods. chromatographyonline.comoregonstate.edu

For accurate molecular weight determination, GPC/SEC systems require calibration with polymer standards of known molecular weight and similar chemical structure to the analyte. polyanalytik.com

Correlation of Molecular Weight Distribution with Synthetic and Processing Parameters

The molecular weight distribution of polyether diols is significantly influenced by the synthesis and processing conditions. nih.gov Controlling these parameters is crucial for tailoring the final properties of the polymer.

Key synthetic parameters that affect the molecular weight distribution include:

Stoichiometric Imbalance: In step-growth polymerization, the molecular weight can be controlled by adjusting the initial ratio of monomers. google.com

Reaction Time: The degree of polymerization, and thus the molecular weight, is a function of the reaction time. google.com

Catalyst: The type and concentration of the catalyst can influence the rate of polymerization and the occurrence of side reactions, thereby affecting the molecular weight distribution. mdpi.com

Temperature: Reaction temperature plays a critical role in balancing the rates of C-O and C-C bond cleavage during polyol synthesis, which can impact the final molecular structure and weight. mdpi.com

Processing parameters can also alter the molecular weight distribution. For example, mechanical and thermal stress during processing can lead to degradation of the polymer chains, resulting in a lower molecular weight and a broader PDI. lcms.cz

The following table provides a qualitative overview of the impact of various parameters on the molecular weight distribution of polyether diols.

| Parameter | Effect on Molecular Weight | Effect on PDI |

| Increase in Reaction Time (Step-Growth) | Increase | May increase or decrease depending on side reactions |

| Excess of One Monomer (Stoichiometric Imbalance) | Decrease | Generally narrows |

| Increase in Catalyst Concentration | Increase (up to a point) | Can broaden due to side reactions |

| Increase in Temperature | Can increase rate but may also lead to degradation (decrease) | Can broaden due to side reactions and degradation |

| High Shear Processing | Decrease (due to degradation) | Broaden |

Thermomechanical and Rheological Investigations of Polyether Diol Melts

Thermomechanical Analysis for Softening Behavior

Thermomechanical Analysis (TMA) is a valuable technique for studying the dimensional changes of a material as a function of temperature under a constant force. sump4.comwikipedia.org It is particularly useful for determining the softening behavior of polymers like polyether diols. cadence.com

In a TMA experiment, a probe is placed on the surface of the sample, and a constant force is applied. sump4.com As the sample is heated, its dimensions will change. For a polymer, a significant change in dimension, often a penetration of the probe into the sample, is observed at the softening temperature. sump4.com This softening is typically associated with the glass transition temperature (Tg), where the material changes from a rigid, glassy state to a softer, rubbery state. sump4.com

The mobility of the polyether chains, due to free rotation around C-C and C-O bonds, results in low glass transition temperatures, often below -50°C. researchgate.net TMA can detect these transitions and provide information on the temperature at which the material begins to lose its dimensional stability under a load.

The softening temperature determined by TMA is dependent on the applied force. sump4.com Below the Tg, the rigid polymer resists deformation. Above the Tg, the material becomes softer, and the probe penetrates the sample. sump4.com This penetration depth as a function of temperature provides a clear indication of the softening point.

The following table outlines the typical information obtained from a TMA experiment on a polyether diol.

| Measured Parameter | Significance for Polyether Diols |

| Softening Temperature | Indicates the onset of the transition from a rigid to a soft state, related to the glass transition temperature. |

| Coefficient of Thermal Expansion | Measures the change in dimensions with temperature below and above the glass transition. |

| Dimensional Stability | Assesses the ability of the material to retain its shape under a constant load as a function of temperature. |

Diffusion and Viscosity Studies

The dynamic properties of this compound, also known as hexaethylene glycol, and its analogues are critically defined by their diffusion and viscosity characteristics. These parameters are essential for understanding the material's behavior in applications ranging from green solvents to biomedical research. nsf.govacs.orgnih.gov Recent studies have focused on providing precise experimental data for a series of neat ethylene glycol oligomers, which were previously scarce for higher-order oligomers. nsf.gov

Research has presented comprehensive density, viscosity, and self-diffusion coefficient data for ethylene glycol oligomers, from diethylene glycol up to nonaethylene glycol, across a temperature range of 293.15 K to 358.15 K. acs.org For this compound (hexaethylene glycol) and its related compounds, both viscosity and the self-diffusion coefficient show a clear dependence on the size of the oligomer. As the number of ethylene oxide units increases, the viscosity rises significantly while the self-diffusion coefficient decreases.

The temperature dependence of both viscosity and self-diffusion coefficients for these polyether diols shows only slight deviations from the Arrhenius equation over the investigated temperature ranges. nsf.govacs.org This adherence allows for the calculation of activation energies associated with viscous flow and diffusion.

| Compound Name | Number of Ethylene Oxide Units (n) | Viscosity (mPa·s) | Self-Diffusion Coefficient (10⁻¹¹ m²·s⁻¹) |

|---|---|---|---|

| Diethylene Glycol | 2 | 35.7 | 1.58 |

| Triethylene Glycol | 3 | 47.8 | 1.07 |

| Tetraethylene Glycol | 4 | 57.6 | 0.81 |

| Pentaethylene Glycol | 5 | 68.3 | 0.65 |

| Hexaethylene Glycol (this compound) | 6 | 79.9 | 0.54 |

Data sourced from studies on ethylene glycol oligomers. nsf.govacs.org

In addition to experimental work, molecular dynamics (MD) simulations have become a powerful tool for investigating the thermophysical properties of these molecules. nih.gov Simulations using the General AMBER force field (GAFF) have shown excellent agreement with experimental data for properties like density, self-diffusion coefficients, and shear viscosity. nih.gov For a tetraethylene glycol molecule (a close analogue to this compound), the GAFF force field was able to reproduce experimental data with high accuracy, demonstrating the predictive power of modern computational methods. nih.gov In contrast, other force fields, such as OPLS, have shown significant deviations for dynamic properties. nih.gov

| Property | Force Field | Deviation from Experimental Data (%) |

|---|---|---|

| Density | GAFF | < 5% |

| Self-Diffusion Coefficient | GAFF | < 5% |

| Viscosity | GAFF | < 10% |

| Self-Diffusion Coefficient | OPLS | > 80% |

| Viscosity | OPLS | > 400% |

Data sourced from molecular dynamics simulation studies. nih.gov

Influence of Molecular Topology and Intermolecular Interactions on Dynamic Behavior

The dynamic behavior of this compound and its analogues is governed by a combination of molecular topology and the nature of their intermolecular interactions. Molecular topology, in this context, primarily refers to the chain length of the polyether diol, which dictates the molecule's size and flexibility.

A key finding from viscosity and diffusion studies is that the activation energies derived from these measurements exhibit a linear dependence on the number of ethylene oxide repeat units in the oligomer chain. nsf.govacs.org This linear relationship suggests that each additional ethylene oxide unit contributes a consistent energetic barrier to molecular movement, which is a direct consequence of the change in molecular topology. acs.org As the chain lengthens, van der Waals forces increase, and the potential for chain entanglement grows, both of which impede molecular motion, leading to higher viscosity and lower diffusion rates.

However, topology alone does not fully explain the dynamic behavior. Intermolecular interactions, particularly hydrogen bonds, play a dominant and crucial role. rsc.orgresearchgate.net Polyols are characterized by their strong hydrogen-bonding capacity due to the presence of multiple hydroxyl groups. mdpi.com The terminal hydroxyl (-OH) groups on this compound and its analogues act as both hydrogen bond donors and acceptors, leading to the formation of a transient, three-dimensional network. researchgate.netmdpi.com

Molecular dynamics simulations further reveal that subtle features like partial charge distributions and dihedral angles have a significant impact on the structural and, consequently, the dynamic behavior of polyether diols. nih.gov The interplay between the flexible ether backbone and the strongly interacting terminal hydroxyl groups defines the conformational landscape and the pathways available for molecular motion. Therefore, the observed dynamic behavior is a result of the synergy between the molecule's size and shape (topology) and the specific, strong intermolecular forces (hydrogen bonding) it can form.

Computational and Theoretical Investigations of Polyether Diol Systems

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the fundamental properties of molecules from first principles. These methods solve the Schrödinger equation (or a simplified form of it) to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including complex molecules like polyether diols. mdpi.com Instead of dealing with the complex wave function of all electrons, DFT focuses on the electron density, a simpler three-dimensional quantity, to calculate the system's energy and other properties. researchgate.netresearchgate.net This approach offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules.

For polyether diol systems, DFT calculations are instrumental in:

Optimizing Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. This includes predicting bond lengths, bond angles, and dihedral angles.

Analyzing Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. nih.gov

Simulating Spectroscopic Data: Predicting vibrational frequencies (infrared and Raman spectra) which can be compared with experimental data to confirm molecular structures. researchgate.net

Investigating Intermolecular Interactions: DFT can model non-covalent interactions, such as hydrogen bonding, which are critical in determining the bulk properties of polyether diols. For instance, DFT calculations have been used to analyze the interaction energies between polyether chains, revealing that intramolecular interactions are significantly stronger than intermolecular ones in coiled conformations. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) can be used in conjunction with DFT to analyze the electron density topology. wikipedia.orgamercrystalassn.orguni-rostock.de This analysis defines atoms as regions of space bounded by zero-flux surfaces in the gradient vector field of the electron density, allowing for the calculation of atomic properties within the molecule and providing a rigorous definition of chemical bonds. wiley-vch.de

| Calculated Property | Significance in Polyether Diol Systems | Typical DFT Functional Used |

| Optimized Geometry | Provides the most stable 3D structure, including crucial dihedral angles that define the chain conformation. | B3LYP, PBEsol |

| HOMO-LUMO Gap | Indicates electronic stability and reactivity. A larger gap suggests lower reactivity. | B3LYP |

| Vibrational Frequencies | Allows for comparison with experimental IR and Raman spectra to validate the computed structure. | B3LYP |

| Atomic Charges (e.g., Mulliken) | Helps understand the polarity of different parts of the molecule and potential sites for interaction. | B3LYP/6-31++G(d,p) |

| Binding/Interaction Energy | Quantifies the strength of intermolecular forces, such as hydrogen bonds between chains or with other molecules. | B3LYP |

Molecular Modeling and Simulation Approaches

While quantum calculations provide high-accuracy information, they are often too computationally intensive for studying the dynamic behavior of large systems over time. Molecular modeling and simulation techniques, such as molecular dynamics (MD), bridge this gap by using classical mechanics to simulate the movements of atoms and molecules.

The flexibility of the ether linkages (C-O-C) and C-C single bonds in polyether diols like 3,6,9,12-Tetraoxahexadecane-1,14-diol allows for a vast number of possible three-dimensional arrangements, or conformations. researchgate.net

Key findings from conformational analyses of ethylene (B1197577) glycol and its oligomers, which serve as models for larger polyether diols, include:

Gauche vs. Trans Conformations: The dihedral angle of the central O-C-C-O bond is a primary determinant of the chain's shape. In the gas phase, the gauche conformation is often more stable due to intramolecular hydrogen bonding. However, in the liquid state, intermolecular interactions become more significant, and both gauche and trans conformations are observed. nih.goviisc.ac.in Ab initio MD simulations have shown that in liquid ethylene glycol, about 20% of molecules can exist in the trans conformation, a state not favored in isolation. iisc.ac.in

Hydrogen Bonding: The terminal hydroxyl (-OH) groups can form both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds. The balance between these interactions strongly influences the preferred conformation. nih.gov

Coiled vs. Extended Chains: In the absence of strong intermolecular forces, entropy favors coiled conformations for polyether chains. DFT optimizations have shown that interacting polyether diol chains tend to form separated coils. researchgate.net

Entanglements: As polymer chains become longer, they can become physically intertwined, creating topological constraints known as entanglements. These entanglements act as temporary cross-links, significantly affecting the material's viscosity and mechanical properties. researchgate.net

Influence on Dynamics: Topological constraints restrict the large-scale motion of polymer chains. They are fundamental to understanding polymer rheology and the transition from liquid-like to solid-like behavior. maastrichtuniversity.nl The study of these constraints is critical for predicting how the material will respond to stress and deformation. rsc.orgarxiv.org

Predictive Models for Polyether Diol Characteristics Based on Molecular Theories

Predicting the macroscopic properties of polymers from their molecular structure is a central goal in materials science. nih.gov For polyether diols, theoretical and computational models are being developed to forecast characteristics like viscosity, glass transition temperature, and solubility.

These predictive models often fall into several categories:

Quantitative Structure-Property Relationship (QSPR): QSPR models establish a statistical relationship between molecular descriptors (numerical representations of chemical structure) and experimental properties. mcmaster.camcmaster.ca For polyether diols, descriptors could include molecular weight, number of ether linkages, hydrogen bond donors/acceptors, and topological indices.

Coarse-Grained (CG) Models: In CG simulations, groups of atoms are represented as single "beads." This simplification allows for the simulation of much larger systems and longer timescales than fully atomistic models. researchgate.net These models are parameterized to reproduce certain experimental data, such as density, and can then be used to predict other properties like diffusion and stress relaxation. researchgate.net

Machine Learning (ML) Models: More recently, machine learning has emerged as a powerful tool for polymer property prediction. llnl.govaip.org Algorithms like artificial neural networks (ANNs) and graph neural networks (GNNs) are trained on large datasets of known polymers and their properties. acs.orgijisae.org These models learn complex relationships between the polymer's structure, often represented as a graph or a "fingerprint," and its physical characteristics. ijisae.orgarxiv.org For instance, ML models have been developed that can accurately predict properties like glass transition temperature, melting temperature, and refractive index, allowing for the rapid screening of new candidate polymer structures. nih.govllnl.gov

| Model Type | Input | Output | Application to Polyether Diols |

| QSPR | Molecular Descriptors (e.g., Wiener Index, atom counts) | Physicochemical Properties (e.g., solubility parameter) | Predicting compatibility with other materials and solvents. mcmaster.ca |

| Coarse-Grained (CG) | Simplified "bead" representation of monomer units | Dynamic and Thermodynamic Properties (e.g., viscosity, Tg) | Simulating bulk behavior and phase transitions efficiently. researchgate.net |

| Machine Learning (ML) | Molecular Structure (e.g., SMILES, graph representation) | Wide range of physical properties | Rapidly predicting properties for new or modified polyether diol structures. llnl.govaip.org |

Reactivity Studies and Polymerization Kinetics of 3,6,9,12 Tetraoxahexadecane 1,14 Diol and Analogues

Kinetic Analysis of Polyether Diol Reactivity in Polymer-Forming Reactions

The reactivity of polyether diols in polymer-forming reactions, particularly in the synthesis of polyurethanes, is significantly influenced by factors such as molecular weight and the nature of the reactive groups. Kinetic analyses, often performed using techniques like differential scanning calorimetry (DSC), provide insights into the reaction rates and mechanisms.

In polyurethane formation, the primary reaction involves the nucleophilic addition of the hydroxyl (-OH) groups of the polyether diol to the isocyanate (-NCO) groups. The rate of this reaction is dependent on the structure of the diol. Generally, polyols with lower molecular weight exhibit enhanced reactivity with isocyanates. researchgate.net This is attributed to a higher concentration of hydroxyl groups and lower viscosity, which facilitates molecular mobility.

Isoconversional kinetic analysis is a powerful method used to study the kinetics of polymerization without assuming a specific reaction model. This technique reveals that the effective activation energy can vary during the course of the reaction, indicating complex, multi-step kinetics in solid-state polymerizations. However, liquid-state polymerizations, more relevant to many polyether diol reactions, can exhibit a more constant activation energy, suggesting a well-defined rate-limiting step. mdpi.com

Studies on oligo(ethylene glycol) methacrylates, which are analogues of 3,6,9,12-Tetraoxahexadecane-1,14-diol, have shown that the presence of terminal hydroxyl groups can increase the polymerization rate. This is due to hydrogen bonding interactions that can influence the electron density and reactivity of the polymerizing groups. rsc.orgcolab.ws For instance, the polymerization of oligo(ethylene glycol) hydroxyethyl (B10761427) methacrylate (B99206) (OEGHEMA) proceeds faster than that of oligo(ethylene glycol) methyl ether methacrylate (OEGMMA), which lacks the terminal hydroxyl group. colab.ws

Table 1: Factors Influencing Polyether Diol Reactivity

| Factor | Influence on Reaction Rate | Rationale |

|---|---|---|

| Molecular Weight | Lower molecular weight increases reactivity. researchgate.net | Higher concentration of reactive end-groups and lower viscosity. |

| End-Group | Primary hydroxyls are more reactive than secondary hydroxyls. scispace.com | Steric hindrance is lower for primary hydroxyls. |

| Catalysts | Amine and organometallic catalysts increase the reaction rate. l-i.co.uk | Lower the activation energy of the isocyanate-hydroxyl reaction. |

| Temperature | Higher temperature generally increases the reaction rate. | Provides the necessary activation energy for the reaction. |

Mechanistic Pathways in Copolymerization Reactions Involving Polyether Diols

The synthesis of copolymers using polyether diols, such as in the formation of polyurethanes, typically proceeds through a multi-step mechanism. The most common route is the prepolymer method. scispace.com

Prepolymer Formation : In the initial step, the polyether diol (a macrodiol) is reacted with a molar excess of a diisocyanate. This reaction results in the formation of an isocyanate-terminated prepolymer. This stage is a condensation polymerization reaction that proceeds exothermically. scispace.coml-i.co.uk

Chain Extension : The prepolymer is then reacted with a chain extender, which is typically a low molecular weight diol or diamine. scispace.com If a diol is used as the chain extender, urethane (B1682113) linkages are formed. If a diamine is used, the reaction between the amine groups (-NH2) and the isocyanate groups forms more rigid urea (B33335) linkages, resulting in a poly(urethane-urea). scispace.com

An important side reaction can occur if moisture is present. Isocyanate groups react readily with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas. l-i.co.uk This foaming reaction is deliberately promoted in the production of polyurethane foams but must be controlled in other applications like coatings and adhesives. l-i.co.ukmdpi.com

Catalysts, such as amines or organometallic compounds, play a crucial role in controlling the reaction mechanism. They can selectively promote either the gelling reaction (isocyanate-polyol) or the blowing reaction (isocyanate-water), allowing for precise control over the final polymer structure and properties. l-i.co.uk

Influence of End-Group Functionality on Reaction Outcomes and Polymer Microstructure

The functionality and structure of the end-groups on polyether diols have a profound impact on reaction kinetics, the final polymer architecture, and its material properties. nsf.gov The hydroxyl end-groups of this compound are the primary sites of reaction in polyurethane synthesis.

The reactivity of these hydroxyl groups is a key factor. Primary hydroxyl end-groups are known to be several times more reactive with isocyanates than secondary hydroxyl groups, which are more sterically hindered. scispace.com This difference in reactivity can be exploited to control the polymerization process and the resulting polymer microstructure.

The flexibility and chemical nature of the end-groups also influence the properties of the final polymer network. For instance, in thermosetting polyurethane networks, increasing the flexibility of the macromer end-groups leads to a decrease in the glass transition temperature (Tg) of the material. nsf.gov Subtle changes in the connectivity of the monomers within the polymer backbone, known as regioisomerism, can also significantly impact the thermomechanical properties of the resulting network. nsf.gov

Post-polymerization modification of end-groups is a critical strategy for creating advanced macromolecular structures, such as block copolymers. However, achieving high conversion rates in these modifications can be challenging due to kinetic limitations, especially as the size of the polymer precursor increases, which lowers the relative concentration of the reactive end-groups. nih.gov Therefore, the initial design and choice of end-group functionality are crucial for successful synthesis of polymers with desired microstructures and properties. nih.govresearchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Oligo(ethylene glycol) hydroxyethyl methacrylate (OEGHEMA) |

| Oligo(ethylene glycol) methyl ether methacrylate (OEGMMA) |

| Polypropylene glycol (PPG) |

| Diisocyanate |

| Diamine |

| Carbamic acid |

| Amine |

Advanced Materials Science Applications of Polyether Diols

Role of Polyether Diols in Polyurethane Systems

Polyurethanes (PUs) are a highly versatile class of polymers, and their properties are significantly influenced by the constituent monomers. nih.gov Polyether diols, such as 3,6,9,12-Tetraoxahexadecane-1,14-diol, are fundamental building blocks in the synthesis of many polyurethanes, where they typically form the soft segment of the polymer chain. nih.govmdpi.com

In segmented polyurethanes, the polymer structure consists of alternating soft segments (SS) and hard segments (HS). mdpi.com The soft segments are derived from long-chain diols (macrodiols), like polyether diols, and impart flexibility, elasticity, and low-temperature resistance to the material. mdpi.com The hard segments are formed from the reaction of a diisocyanate with a short-chain diol (chain extender) and contribute to the material's hardness, strength, and modulus of elasticity. mdpi.com

The distinct chemical nature of the flexible, low-polarity polyether soft segments and the rigid, highly polar hard segments leads to a phenomenon known as microphase separation. researchgate.net Due to thermodynamic incompatibility, the hard and soft segments self-assemble into separate domains, creating a nanostructured morphology. nist.govyoutube.com This phase separation is critical to the performance of polyurethane elastomers.

Table 1: Influence of Soft Segment Type on Polyurethane Properties

| Soft Segment Type | Typical Resulting Properties | Rationale |

|---|---|---|

| Polyether Diols | Good hydrolytic stability, low-temperature flexibility, microbial resistance | The ether linkage is resistant to hydrolysis compared to the ester linkage. The low glass transition temperature of the polyether chain ensures flexibility at low temperatures. |

| Polyester (B1180765) Diols | Good mechanical properties (tensile strength, cut resistance), oil resistance | The polar ester groups lead to strong interchain interactions, enhancing mechanical strength. |

The incorporation of this compound as the soft segment is a key strategy in developing specialty polyurethane elastomers. The flexible tetraoxa-alkane chain allows for high elongation and elastic recovery, which are defining characteristics of elastomers. nih.govresearchgate.net By controlling the ratio of this polyether diol to the diisocyanate and chain extender, formulators can precisely tune the final properties of the elastomer, from soft and flexible to hard and rigid.

In the production of polyurethane foams, polyols react with diisocyanates in the presence of a blowing agent (e.g., water, which reacts with isocyanate to produce CO2 gas). nih.govmdpi.com The polyol component forms the polymeric matrix of the foam. Using a polyether diol like this compound contributes to the formation of flexible foams, which are widely used in cushioning, packaging, and insulation applications. The structure of the polyol affects the cell structure and physical properties of the foam, such as density, compressive strength, and thermal insulation. nih.govsemanticscholar.org

A significant advancement in sustainable polymer chemistry is the utilization of carbon dioxide (CO2) as a comonomer. Polyether carbonate polyols are synthesized by the catalytic reaction of alkylene oxides with CO2, using an H-functional starter substance like a diol. google.comgoogle.com In this process, this compound can serve as the H-functional starter. The reaction, often facilitated by double metal cyanide (DMC) catalysts, involves the addition of alkylene oxide and CO2 onto the starter diol. google.com This incorporates CO2 into the polymer backbone, forming carbonate linkages interspersed within the polyether structure. The resulting polyether carbonate polyols are valuable, more sustainable building blocks for polyurethane synthesis, reducing the reliance on purely fossil-fuel-derived raw materials. google.com

Supramolecular Chemistry Utilizing Polyether Diol Scaffolds

The oxygen atoms within the backbone of polyether diols possess lone pairs of electrons, making them capable of engaging in non-covalent interactions. This property allows scaffolds like this compound to be used in the field of supramolecular chemistry.

The arrangement of ether oxygens in this compound is analogous to an acyclic crown ether, also known as a podand. These oxygen atoms can act as Lewis basic donor sites to coordinate with various cations (guests), such as alkali metal ions (e.g., Li+, Na+, K+) and ammonium (B1175870) ions. The polyether chain can wrap around the cation, with the oxygen atoms pointing inward to form a coordination complex. mdpi.com The stability of this host-guest complex depends on factors like the size of the cation and the number and spacing of the ether oxygens. This complexing ability is utilized in applications such as phase-transfer catalysis and ion sensing.

Table 2: Representative Cation Diameters for Potential Complexation

| Cation (Guest) | Ionic Diameter (Å) |

|---|---|

| Li+ | 1.52 |

| Na+ | 2.04 |

| K+ | 2.76 |

| Mg2+ | 1.44 |

Data represents typical ionic diameters and illustrates the range of guest sizes available for complexation by polyether hosts.

The principles of supramolecular chemistry can be used to construct dynamic polymer networks where the cross-links are based on reversible, non-covalent interactions rather than permanent covalent bonds. researchgate.net

Hydrogen Bonding: The terminal hydroxyl groups of this compound are potent hydrogen bond donors and acceptors. The ether oxygens along the backbone can also act as hydrogen bond acceptors. When this diol is incorporated into a polymer, these functional groups can form strong, directional hydrogen bonds with complementary groups in adjacent chains, leading to the formation of a physically cross-linked network. Because hydrogen bonds can break and reform upon stimuli like heat or mechanical stress, these networks can exhibit properties such as self-healing and reprocessability.

Metal-Ligand Complexes: The ether oxygens can act as ligands to coordinate with metal ions. researchgate.net By introducing metal salts into a polymer system containing polyether segments, the metal ions can act as non-covalent cross-linking points, coordinating to oxygen atoms from multiple polymer chains. The strength and lability of these metal-ligand bonds can be tuned by the choice of metal ion and the ligand environment. This approach allows for the creation of metallo-supramolecular polymers, which are reversible networks whose mechanical properties can be modulated by the presence of specific metal ions.

Polyether Diols in Analytical Tracer Systems

Polyether diols, such as this compound, represent a versatile class of compounds with potential applications as chemical tracers in reservoir monitoring. Their utility in this field stems from their tunable solubility, thermal stability, and the ability to be chemically modified to suit specific reservoir conditions. Tracer technology is a critical tool for reservoir surveillance, helping to delineate fluid pathways, identify communication between wells, and estimate remaining oil saturation. dgi.com

Design of Tracer Molecules with Polyether Diol Components for Reservoir Monitoring

The design of effective chemical tracers for reservoir monitoring hinges on several key properties, including chemical and thermal stability under reservoir conditions, low adsorption to rock surfaces, and appropriate partitioning behavior between oil and water phases. google.com Polyether diols like this compound, a pentaethylene glycol, offer a flexible backbone that can be chemically functionalized to control these properties.

The terminal hydroxyl (-OH) groups of this compound serve as reactive sites for introducing various functional groups. This functionalization is crucial for tailoring the tracer's partitioning coefficient (K-value), which dictates its relative distribution between the oil and aqueous phases in the reservoir. For instance, esterification or etherification of the hydroxyl groups with moieties of varying hydrophobicity can be employed to systematically alter the K-value. This allows for the creation of a suite of tracers with a range of partitioning behaviors, which is essential for multi-tracer tests aimed at obtaining detailed information about reservoir heterogeneity and fluid saturation.

The polyether backbone itself, composed of repeating ethylene (B1197577) oxide units, imparts a degree of hydrophilicity and flexibility to the molecule. This structure is generally associated with good thermal stability and low retention in many common reservoir rock types. The controlled release of these tracer molecules, often embedded within a polymer matrix, is a key aspect of their application in long-term reservoir monitoring. spe.org

Table 1: Potential Functionalization Strategies for Polyether Diol-Based Tracers

| Functionalization Reaction | Reagent Example | Resulting Functional Group | Expected Impact on Partitioning |

|---|---|---|---|

| Esterification | Acetic Anhydride | Acetate Ester | Increase lipophilicity |

| Etherification | Benzyl Bromide | Benzyl Ether | Significantly increase lipophilicity |

Analytical Detection Methodologies for Polyether Diol-Based Tracers

The successful application of any chemical tracer relies on sensitive and selective analytical methods for its detection and quantification in produced fluids, which are often complex mixtures of water, hydrocarbons, and various dissolved solids. For polyether diol-based tracers, several established analytical techniques can be employed.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds. aogr.com To make polyether diols amenable to GC analysis, a derivatization step is typically required to increase their volatility. This often involves converting the terminal hydroxyl groups to less polar and more volatile ethers or esters. The mass spectrometer provides highly selective detection, allowing for the identification and quantification of the tracer even at very low concentrations in the presence of interfering compounds in the produced water samples. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another suitable technique, particularly for less volatile or thermally sensitive tracer molecules. researchgate.net HPLC can often be used without derivatization of the polyether diol. The choice of detector is critical for achieving the required sensitivity and selectivity. Ultraviolet (UV) detectors can be used if a chromophoric group has been incorporated into the tracer molecule during its design. More universally, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) can be employed for sensitive detection.

The selection of the optimal analytical methodology depends on the specific structure of the tracer molecule, the expected concentration range in the produced fluids, and the composition of the fluid matrix.

Applications in Polymer Electrolytes

Solid polymer electrolytes (SPEs) are a critical component in the development of safer, all-solid-state lithium-ion batteries. mdpi.com They offer potential advantages over traditional liquid electrolytes, including improved safety by eliminating flammable organic solvents, enhanced design flexibility, and better mechanical strength. nasa.gov Polyethers are a prominent class of polymers used in SPEs due to the ability of the ether oxygens to coordinate with lithium ions and facilitate their transport.

Oligoethylene glycols, such as this compound, can be considered as monomeric or oligomeric building blocks for such polymer electrolytes. The fundamental mechanism of ion transport in polyether-based electrolytes involves the segmental motion of the polymer chains, which allows the coordinated lithium ions to "hop" between adjacent ether oxygen atoms. escholarship.org

The presence of multiple ether linkages in this compound provides ample sites for the solvation of lithium salts (e.g., lithium bis(trifluoromethanesulfonyl)imide - LiTFSI). Its relatively short chain length compared to high molecular weight poly(ethylene oxide) (PEO) could lead to a more amorphous structure, which is generally beneficial for ionic conductivity at ambient temperatures, as crystalline domains in PEO can impede ion transport. nasa.gov

This diol can be incorporated into a polymer network through polymerization of its terminal hydroxyl groups with appropriate co-monomers, such as diisocyanates to form polyurethanes, or by being part of a cross-linked network. The resulting polymer electrolyte's performance is evaluated based on several key parameters, with ionic conductivity being one of the most critical.

Table 2: Representative Ionic Conductivities of Oligo(ethylene glycol)-Based Polymer Electrolytes

| Polymer System | Salt | Temperature (°C) | Ionic Conductivity (S/cm) |

|---|---|---|---|

| Cross-linked PEO (hyperbranched) with Ionic Liquid | LiTFSI | 25 | 8.8 x 10⁻⁴ |

| PEO-b-PSLiTFSI Block Copolymer | (Single-ion conductor) | 30 | ~1 x 10⁻⁷ |

Structure Function Relationships in 3,6,9,12 Tetraoxahexadecane 1,14 Diol and Analogues

Impact of Oligomer Length and Chain Architecture on Macromolecular Characteristics

The length of the oligomer chain in poly(ethylene glycol) (PEG) analogues, such as 3,6,9,12-Tetraoxahexadecane-1,14-diol (which is an oligomer of polyethylene (B3416737) glycol), significantly influences the macromolecular characteristics of the resulting materials. As the oligomer length increases, so does the molecular weight, which in turn affects properties like viscosity and hydrodynamic radius. nih.govrsc.org

For instance, in polyethylene glycol solutions, an increase in molecular weight leads to a corresponding increase in viscosity. mdpi.com This is due to the greater entanglement and intermolecular interactions between longer polymer chains. ijsr.net The hydrodynamic radius of PEGylated proteins has been shown to have a linear relationship with the molecular weight of the attached PEG chain, indicating that longer chains occupy a larger volume in solution. nih.gov

Chain architecture, including branching and cross-linking, also has a profound impact on the polydispersity index (PDI) and, consequently, the material's properties. Polymers with branched structures may exhibit a higher PDI due to increased variability in molecular weight. cnpereading.com The final architecture of a polymer, which is influenced by the composition of its building blocks, directly affects properties such as adhesive strength and curing times in polyurethane sealants. researchgate.net

Table 1: Effect of Poly(ethylene glycol) (PEG) Oligomer Length on Viscosity

| PEG Molecular Weight (g/mol) | Viscosity (mPa·s) at 76 °C |

|---|---|

| 3000 | ~50 |

| 4000 | ~100 |

This table illustrates the direct relationship between the molecular weight of polyethylene glycol and its viscosity at a constant temperature. Data extrapolated from viscosity-temperature dependency graphs. mdpi.com

Influence of Chemical Modifications (e.g., Carbonate Groups) on Intermolecular Interactions and Rheological Behavior

The introduction of chemical modifications, such as carbonate groups, into the backbone of polyether diols like this compound, leads to significant changes in intermolecular interactions and rheological behavior. Polyether carbonate polyols exhibit distinctly different physicochemical properties compared to their structurally related polyether polyol counterparts, most notably a substantially higher viscosity. acs.orgresearchgate.netacs.org

This increase in viscosity is attributed to stronger intermolecular interactions. The carbonate groups are more polar than the ether groups, leading to stronger dipole-dipole interactions between polymer chains. mdpi.com These enhanced interactions result in stronger topological constraints and the formation of temporary networks in the molten state, which is a phenomenon not as prevalent in conventional polyether diols. researchgate.netacs.org

In the context of polyurethanes, the higher polarity of carbonate groups in polycarbonate diols promotes the formation of additional physical bonds, leading to improved mechanical properties compared to polyurethanes made with polyether or polyester (B1180765) polyols. mdpi.com The presence of rigid carbonate units can promote strong entanglement between polymer chains, potentially leading to improved tensile strength. researchgate.net The rheological behavior is thus altered, with polyether carbonate diols showing a more complex, time-dependent diffusion and a higher resistance to flow. researchgate.netacs.org

Table 2: Comparative Viscosity of Polyether Diols and Polyether Carbonate Diols

| Polyol Type | Molecular Weight (g/mol) | Zero-Shear-Rate Viscosity (η0) (mPa·s) |

|---|---|---|

| Polyether Diol | ~1000 | ~100 |

| Polyether Carbonate Diol | ~950 | ~220 |

This table compares the viscosity of a conventional polyether diol with a polyether carbonate diol of similar molecular weight, highlighting the significant increase in viscosity due to the presence of carbonate groups. acs.org

Correlation between Molecular Structure and Thermal Transition Behaviors (e.g., Glass Transition, Crystallization) in Poly(ether ester)s

The thermal transition behaviors of polymers, such as the glass transition temperature (Tg) and crystallization, are intrinsically linked to their molecular structure. In poly(ether ester)s derived from diols like this compound, the length of the polyether segments and their weight ratio relative to the polyester segments are key factors that determine these properties. cnpereading.comresearchgate.net

Crystallization behavior is also highly dependent on the molecular architecture. For block copolymers like poly(ethylene glycol)-b-poly(caprolactone), the molecular weight of the individual blocks and their relative weight fractions are crucial parameters that control their crystallization. mdpi.com In some poly(ether ester)s, a three-phase morphology can be established, consisting of two amorphous phases (polyether and polyester) and a crystalline phase (polyester), each with its own transition temperature. researchgate.net The presence of PEG segments can enhance the mobility of other polymer chains, acting as a plasticizer and thereby affecting the crystallization capacity. tandfonline.com The melting temperature (Tm) of the crystalline domains is also influenced by the length and arrangement of the polymer blocks. rsc.org

Table 3: Thermal Properties of Poly(butylene succinate-butylene furandicarboxylate/polyethylene glycol succinate) (PBSF-PEG) Copolymers

| Copolymer | PEG Content (%) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |

|---|---|---|---|

| PBSF | 0 | -26.5 | 103.0 |

| PBSF-PEG10 | 10 | -38.4 | 101.4 |

| PBSF-PEG20 | 20 | -47.9 | 98.1 |

This table shows the effect of increasing the polyethylene glycol (PEG) content on the glass transition and melting temperatures of a poly(ether ester) copolymer, demonstrating that a higher content of the flexible PEG segment lowers both Tg and Tm. nih.gov

Emerging Research Frontiers and Future Perspectives

Sustainable Synthesis Routes for Polyether Diols from Renewable Resources

The shift away from petrochemical feedstocks towards renewable resources is a paramount goal in the chemical industry to mitigate environmental impact. elsevierpure.com The synthesis of polyether diols, including 3,6,9,12-Tetraoxahexadecane-1,14-diol, is a key area of this green transition. The primary building block for this compound is ethylene (B1197577) glycol, which can be sustainably sourced from biomass. rsc.orgrsc.org

Recent advancements have focused on efficient catalytic processes to convert biomass into ethylene glycol. rsc.org One promising route involves the hydrogenolysis of glycerol, a byproduct of biodiesel production, into ethylene glycol. rsc.org This process not only utilizes a waste stream but also offers a more sustainable alternative to the traditional ethylene-based production. Additionally, research is ongoing to produce ethylene glycol directly from the greenhouse gas CO2 through chemical conversion, presenting a carbon-neutral pathway. nih.gov

Once bio-based ethylene glycol is obtained, it can be used in polymerization reactions to produce polyether diols. The polycondensation of bio-based diols is a significant area of research for creating fully bio-based polyether polyols. researchgate.netacs.org These sustainable synthesis strategies are crucial for developing environmentally friendly polyurethanes and other polymers. researchgate.net

| Feedstock | Key Process | Advantages | Challenges |

|---|---|---|---|

| Ethylene (Fossil-based) | Oxidation | Mature, high-yield technology | Reliance on fossil fuels, high energy consumption |

| Glycerol (from Biodiesel) | Hydrogenolysis | Utilizes a waste byproduct, renewable feedstock rsc.org | Catalyst development, purification of glycerol |

| Biomass (e.g., Lignocellulose) | Solvolysis Liquefaction | Abundant and renewable feedstock acs.org | Complex multi-step process, catalyst efficiency |

| Carbon Dioxide (CO2) | Chemical Conversion | Potential for carbon neutrality, utilizes a greenhouse gas nih.gov | Early stage of development, energy-intensive |

Novel Functionalization Pathways for Advanced Applications in Smart and Responsive Materials

The versatility of this compound lies in the reactivity of its terminal hydroxyl groups. These groups can be chemically modified, or "functionalized," to impart specific properties, leading to the creation of smart and responsive materials. mdpi.comrsc.org Smart materials can change their properties in response to external stimuli such as temperature, pH, or light. mdpi.com

One key strategy involves the functionalization of the hydroxyl end-groups with reactive moieties like vinyl sulfone, acrylate, or maleimide. nih.gov This allows for various crosslinking chemistries, enabling the formation of hydrogels. nih.gov For instance, oligo(ethylene glycol)-functionalized polypeptides have been shown to exhibit reversible thermoresponsive properties in water. acs.org These materials can undergo a phase transition from soluble to insoluble with a change in temperature, a property that is highly valuable in biomedical applications. researchgate.net

Furthermore, recent breakthroughs include photoinduced C–H amidation, a transition metal-free technique that allows for the direct incorporation of new functional groups into the polyether backbone. youtube.com This method provides a route to previously inaccessible α-amino polyethers, which can have distinct physical properties and offer opportunities for upcycling commodity polymers. youtube.com The ability to precisely tailor the chemical structure of polyether diols opens up possibilities for applications in drug delivery, tissue engineering, and sensors. researchgate.net

| Functional Group | Method of Incorporation | Resulting Property | Potential Application |

|---|---|---|---|

| Acrylate | Esterification | Photopolymerizable nih.gov | Hydrogel formation for tissue engineering nih.gov |

| Maleimide | Michael Addition Chemistry nih.gov | Thiol-reactive | Bioconjugation, drug delivery systems nih.gov |

| Amine | Photoinduced C–H Amidation youtube.com | pH-responsive, nucleophilic | Smart hydrogels, upcycling of polymers youtube.com |

| Hydrazide | Chemical modification | Forms acylhydrazone bonds with aldehydes researchgate.net | Self-healing and thermo-responsive hydrogels researchgate.net |

Integration of Advanced Computational Methods for Predictive Material Design

The design and discovery of new materials can be significantly accelerated by integrating advanced computational methods. nih.gov For polymers like those derived from this compound, computational tools can predict material properties, optimize synthesis processes, and guide experimental work, reducing time and cost. medium.com

Molecular dynamics (MD) simulations, for example, allow researchers to model the behavior of polymer chains at the atomic level. moldesignx.com This can provide insights into structural evolution, phase transitions, and mechanical properties. moldesignx.com Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be used to accurately predict the electronic structure, energetics, and reactivity of these molecules. moldesignx.com This fundamental understanding is crucial for designing materials with specific electronic or optical properties.

Machine learning (ML) is also emerging as a powerful tool in polymer science. iastate.edu By training ML models on existing experimental and computational data, it is possible to predict the properties of new polymer structures without the need for extensive laboratory work. nih.gov These data-driven approaches can screen vast chemical spaces to identify promising candidates for specific applications. nih.gov The integration of these computational techniques creates a powerful workflow for the rational design of advanced polyether-based materials. youtube.com

Development of High-Resolution Analytical Techniques for Complex Polyether Architectures

A deep understanding of the structure-property relationships in polyether-based materials requires sophisticated analytical techniques capable of characterizing their complex architectures. technologynetworks.com High-resolution methods are essential for determining molecular weight distribution, composition, and topology, all of which influence the final material properties. resolvemass.ca

Mass spectrometry (MS), particularly with soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), is highly effective for analyzing polyether polyols. mdpi.com Tandem mass spectrometry (MS/MS) can provide additional structural information by fragmenting the polymer ions. mdpi.com Novel data analysis algorithms, such as Mass-Remainder Analysis (MARA), have been developed to simplify and interpret complex mass spectra of these polymers. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for elucidating the molecular structure of polymers. resolvemass.ca It can be used to determine the polymer composition, identify end-groups, and analyze the sequence of monomer units in copolymers. technologynetworks.comresolvemass.ca Techniques like Gel Permeation Chromatography (GPC) are crucial for measuring the molecular weight and polydispersity index, which are critical parameters for polymer performance. resolvemass.ca Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide vital information on the thermal transitions and stability of these materials. technologynetworks.comresolvemass.ca

Q & A

Q. What are the recommended synthetic pathways for 3,6,9,12-tetraoxatetradecane-1,14-diol, and how can purity be ensured?

The compound is synthesized via stepwise oligomerization of ethylene oxide with diols, forming repeating ethoxylate units. Key steps include controlling reaction stoichiometry to avoid over-ethoxylation and using catalytic bases like KOH. Purification involves vacuum distillation or recrystallization from polar solvents (e.g., ethanol), followed by characterization via HPLC to confirm >99% purity . Storage at -20°C minimizes degradation .

Q. How do the physicochemical properties of this compound influence its solubility and reactivity in polymer synthesis?

The molecule’s six oxygen atoms and terminal hydroxyl groups enable high hydrophilicity, making it soluble in water, methanol, and DMSO. This polarity facilitates its use as a crosslinker in hydrogels, where hydrogen bonding with polymer chains enhances network stability. Reactivity is modulated by protecting hydroxyl groups with trimethylsilyl chloride during selective etherification .

Q. What spectroscopic methods are most effective for structural confirmation?

- NMR : H NMR (δ 3.5–3.7 ppm for ethoxylate protons; δ 1.6 ppm for hydroxyls after DO exchange).

- IR : Broad O-H stretch (~3400 cm), C-O-C asymmetric stretch (~1100 cm).

- Mass Spectrometry : ESI-MS shows [M+Na] peak at m/z 261.3 .

Advanced Research Questions

Q. How does PEG chain length in PROTAC design impact target protein degradation efficiency?

As a PEG-based PROTAC linker, the 14-atom chain balances solubility and steric flexibility. Shorter chains (<8 ethylene oxide units) may reduce solubility, while longer chains (>20 units) hinder proteasome recruitment. Optimization involves comparative assays (e.g., Western blot for ubiquitination) using analogs with varying ethoxylate units .

Q. What strategies enable selective functionalization of hydroxyl groups in crosslinking reactions?

Selective tosylation (using p-toluenesulfonyl chloride in dry THF) targets primary hydroxyls, leaving secondary hydroxyls unmodified. This allows site-specific conjugation in dendrimer synthesis. Competing reactions are minimized at 0°C with slow reagent addition .

Q. What mechanistic insights exist for thiol-ene "click" reactions using its methanethiosulfonate derivatives?

Derivatives like 3,6,9,12-tetraoxatetradecane-1,14-diyl-bis-methanethiosulfonate undergo radical-mediated thiol-ene coupling. The reaction’s regioselectivity is influenced by the ethylene oxide spacer’s flexibility, which reduces steric hindrance during sulfur-sulfur bond formation. Kinetic studies (via C NMR) show pseudo-first-order behavior in DMF .

Q. How do environmental degradation pathways affect the ecological safety of this compound and its analogs?

Aerobic biodegradation studies (OECD 301F) indicate 40% mineralization in 28 days, with ethoxylate chains cleaved by microbial oxidases. However, sulfonate derivatives (e.g., PMN P-93–1197) show persistence in aquatic systems, necessitating QSAR modeling to predict eco-toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.